An In-depth Technical Guide to N-Phenylacetyl-Gly-Lys: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-Phenylacetyl-Gly-Lys: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of the tripeptide N-Phenylacetyl-Gly-Lys. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this compound, offering a detailed exploration of its synthesis and purification methodologies. By integrating theoretical knowledge with practical insights, this guide aims to serve as a valuable resource for the scientific community engaged in peptide research and its applications.
Introduction
Peptides, short chains of amino acids linked by peptide bonds, play crucial roles in a myriad of biological processes. Their specificity and ability to modulate protein-protein interactions make them attractive candidates for therapeutic development. N-Phenylacetyl-Gly-Lys is a synthetic tripeptide of interest due to its unique combination of a lipophilic N-terminal phenylacetyl group and the basic amino acid lysine. This guide elucidates the foundational chemical properties of N-Phenylacetyl-Gly-Lys, providing a detailed roadmap for its synthesis and characterization, thereby empowering researchers to explore its potential applications.
Chemical Structure and Molecular Properties
The fundamental characteristics of a molecule are dictated by its structure and molecular weight. This section provides a detailed breakdown of the chemical composition and calculated properties of N-Phenylacetyl-Gly-Lys.
Chemical Structure
N-Phenylacetyl-Gly-Lys is a tripeptide derivative. Its structure consists of a phenylacetyl group (C₆H₅CH₂CO-) attached to the N-terminus of a glycyl-lysine dipeptide. The glycine residue is linked to the α-amino group of the lysine residue via a peptide bond.
The systematic IUPAC name for this compound is (2S)-2-amino-6-[(2-{[2-(phenyl)acetyl]amino}acetyl)amino]hexanoic acid.
Below is a two-dimensional representation of the chemical structure of N-Phenylacetyl-Gly-Lys.
Caption: 2D structure of N-Phenylacetyl-Gly-Lys.
Molecular Formula and Weight
The molecular formula and weight of N-Phenylacetyl-Gly-Lys can be calculated based on its constituent atoms.
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Phenylacetyl group (C₈H₇O): The molecular weight of phenylacetic acid (C₈H₈O₂) is approximately 136.15 g/mol . The acyl group is formed by the removal of a hydroxyl group (-OH).
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Glycine (C₂H₅NO₂): The molecular weight of glycine is approximately 75.07 g/mol .[1][2][3][4]
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Lysine (C₆H₁₄N₂O₂): The molecular weight of lysine is approximately 146.19 g/mol .[5][6][7][8][9]
To form the tripeptide, two molecules of water (H₂O, molecular weight ≈ 18.015 g/mol ) are eliminated during the formation of the two peptide bonds.
The final molecular formula is C₁₆H₂₃N₃O₄ .
The molecular weight is calculated as follows: (Molecular Weight of Phenylacetic acid) + (Molecular Weight of Glycine) + (Molecular Weight of Lysine) - 2 * (Molecular Weight of Water) 136.15 + 75.07 + 146.19 - 2 * 18.015 = 339.41 g/mol
Table 1: Physicochemical Properties of N-Phenylacetyl-Gly-Lys
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃N₃O₄ | Calculated |
| Molecular Weight | 339.41 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (Predicted) | N/A |
Synthesis and Purification
The synthesis of N-Phenylacetyl-Gly-Lys can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods. The choice of methodology depends on the desired scale, purity requirements, and available resources.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for synthesizing peptides due to its efficiency and ease of purification.
Caption: General workflow for Solid-Phase Peptide Synthesis of N-Phenylacetyl-Gly-Lys.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
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Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in an appropriate solvent like N,N-dimethylformamide (DMF).
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First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent such as HBTU/DIPEA in DMF. The Boc protecting group on the lysine side chain prevents unwanted side reactions.
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Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of lysine using a solution of piperidine in DMF.
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Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected lysine residue using the same coupling conditions as in step 2.
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Fmoc Deprotection: Remove the Fmoc group from the glycine residue.
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N-Terminal Phenylacetylation: Couple phenylacetic acid to the N-terminal glycine using a suitable activating agent like DCC or HBTU.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc side-chain protecting group from lysine using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Solution-Phase Synthesis
Solution-phase synthesis offers scalability but can be more labor-intensive due to the need for purification after each step. The general strategy involves the sequential coupling of protected amino acids followed by deprotection.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-Phenylacetyl-Gly-Lys.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Results |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of sequence. | A major peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 340.41). |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure and confirmation of connectivity. | ¹H and ¹³C NMR spectra with characteristic peaks for the phenyl, acetyl, glycine, and lysine moieties. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram, indicating high purity. |
Potential Applications and Future Directions
While specific biological activities of N-Phenylacetyl-Gly-Lys are not extensively documented in publicly available literature, its structure suggests several areas for potential investigation:
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Drug Delivery: The lipophilic phenylacetyl group may enhance the cell permeability of the peptide, making it a potential carrier for targeted drug delivery.
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Enzyme Substrate/Inhibitor: The peptide could serve as a substrate or inhibitor for various proteases or peptidases.
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Neurological Research: Given the prevalence of phenylacetylated compounds in neuroscience research (e.g., Phenylacetylglutamine), this peptide could be explored for its effects on the central nervous system.
Future research should focus on the synthesis of N-Phenylacetyl-Gly-Lys and its derivatives, followed by comprehensive in vitro and in vivo studies to elucidate its biological functions and therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, and characterization of N-Phenylacetyl-Gly-Lys. By understanding these fundamental properties, researchers are better equipped to synthesize this compound and explore its potential applications in various scientific disciplines, from medicinal chemistry to materials science. The methodologies and data presented herein serve as a foundational resource for advancing research involving this and related peptide structures.
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